3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA
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Overview
Description
3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a nicotinamide moiety, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.
Coupling with Nicotinamide: The final step involves coupling the benzoxazole derivative with nicotinamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazole derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide
- N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide
Uniqueness
3-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(PYRIDINE-3-CARBONYL)THIOUREA stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its methoxyphenyl group and benzoxazole ring are particularly noteworthy, as they contribute to its distinct chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C21H16N4O3S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O3S/c1-27-16-6-2-4-13(10-16)20-24-17-11-15(7-8-18(17)28-20)23-21(29)25-19(26)14-5-3-9-22-12-14/h2-12H,1H3,(H2,23,25,26,29) |
InChI Key |
WFEXTZLDISVZIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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